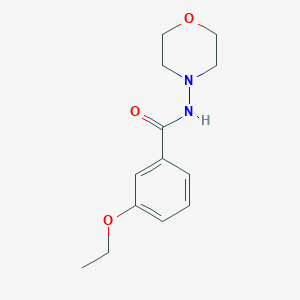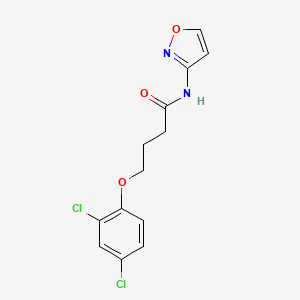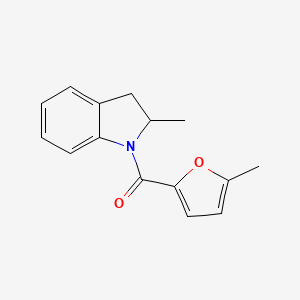
3-ethoxy-N-4-morpholinylbenzamide
Vue d'ensemble
Description
3-ethoxy-N-4-morpholinylbenzamide, also known as EMBI, is a chemical compound that has gained attention in the scientific community due to its potential use as a pharmacological tool for studying the central nervous system. EMBI belongs to the class of benzamide derivatives and has been found to exhibit interesting biochemical and physiological effects. In
Mécanisme D'action
3-ethoxy-N-4-morpholinylbenzamide inhibits the uptake of dopamine by the DAT in the brain. This leads to an increase in dopamine concentration in the synaptic cleft, which can have various effects on the central nervous system. The exact mechanism of action of 3-ethoxy-N-4-morpholinylbenzamide is not fully understood, but it is believed to involve binding to the DAT and preventing the reuptake of dopamine.
Biochemical and Physiological Effects:
3-ethoxy-N-4-morpholinylbenzamide has been found to have various biochemical and physiological effects. It has been shown to increase the extracellular concentration of dopamine in the striatum of the brain, which is associated with the reward system and motor function. 3-ethoxy-N-4-morpholinylbenzamide has also been found to increase the locomotor activity of rats, suggesting that it may have a stimulant effect. Additionally, 3-ethoxy-N-4-morpholinylbenzamide has been found to increase the release of acetylcholine in the hippocampus, which is associated with learning and memory.
Avantages Et Limitations Des Expériences En Laboratoire
One advantage of using 3-ethoxy-N-4-morpholinylbenzamide in lab experiments is its selectivity for the DAT. This allows researchers to investigate the role of dopamine in various neurological disorders without affecting other neurotransmitters. However, one limitation of using 3-ethoxy-N-4-morpholinylbenzamide is its potential toxicity. 3-ethoxy-N-4-morpholinylbenzamide has been found to be toxic to dopaminergic neurons in vitro, which may limit its use in certain experiments.
Orientations Futures
There are several future directions for research involving 3-ethoxy-N-4-morpholinylbenzamide. One area of interest is investigating the role of dopamine in addiction and substance abuse. 3-ethoxy-N-4-morpholinylbenzamide has been found to reduce the rewarding effects of cocaine in rats, suggesting that it may have potential as a treatment for addiction. Another area of interest is investigating the potential therapeutic use of 3-ethoxy-N-4-morpholinylbenzamide in Parkinson's disease and other neurological disorders. 3-ethoxy-N-4-morpholinylbenzamide has been found to increase dopamine concentration in the brain, which may have beneficial effects in these disorders. Additionally, further research is needed to fully understand the mechanism of action of 3-ethoxy-N-4-morpholinylbenzamide and its potential side effects.
Applications De Recherche Scientifique
3-ethoxy-N-4-morpholinylbenzamide has been used as a tool in scientific research to study the central nervous system. It has been found to selectively inhibit the uptake of dopamine by the dopamine transporter (DAT) in the brain. This makes 3-ethoxy-N-4-morpholinylbenzamide a potential candidate for investigating the role of dopamine in various neurological disorders such as Parkinson's disease and schizophrenia.
Propriétés
IUPAC Name |
3-ethoxy-N-morpholin-4-ylbenzamide | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H18N2O3/c1-2-18-12-5-3-4-11(10-12)13(16)14-15-6-8-17-9-7-15/h3-5,10H,2,6-9H2,1H3,(H,14,16) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KOGOLJKCUSADRC-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=CC=CC(=C1)C(=O)NN2CCOCC2 | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H18N2O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
250.29 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.




![2-[(cyclobutylcarbonyl)amino]-N-(3-nitrophenyl)-3-thiophenecarboxamide](/img/structure/B4184873.png)

![N-cyclohexyl-N'-[2-(1-piperidinyl)ethyl]thiourea](/img/structure/B4184892.png)

![5-methyl-N-{4-[(methylamino)sulfonyl]phenyl}-2-furamide](/img/structure/B4184912.png)
![2-[(5-bromo-2-chlorobenzoyl)amino]-6-methyl-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxamide](/img/structure/B4184918.png)

![N-(3-{[(2-furylmethyl)amino]carbonyl}-4-phenyl-2-thienyl)-5-methyl-3-isoxazolecarboxamide](/img/structure/B4184925.png)
![6-methyl-1-[(5-methyl-3-isoxazolyl)carbonyl]-1,2,3,4-tetrahydroquinoline](/img/structure/B4184928.png)
![N-(4-oxo-4H-thieno[3,4-c]chromen-3-yl)-2,3-dihydro-1,4-benzodioxine-6-carboxamide](/img/structure/B4184930.png)


![N-[2-(dimethylamino)ethyl]-8-methoxy-2-oxo-2H-chromene-3-carboxamide](/img/structure/B4184966.png)